molecular formula C10H13ClFN B3180239 (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride CAS No. 1384269-01-5

(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride

Cat. No. B3180239
CAS RN: 1384269-01-5
M. Wt: 201.67 g/mol
InChI Key: RYJQGVVTJUSCFM-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride, also known as (S)-3-(3-F-Phenyl)pyrrolidine HCl, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrrolidine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of (S)-3-(3-F-Phenyl)pyrrolidine HCl involves the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can improve symptoms of neurological disorders such as Parkinson's disease and ADHD. The exact mechanism of action for its potential use as an antidepressant and antipsychotic agent is still under investigation.
Biochemical and Physiological Effects
(S)-3-(3-F-Phenyl)pyrrolidine HCl has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve symptoms of neurological disorders such as Parkinson's disease and ADHD. It has also been shown to have potential antidepressant and antipsychotic effects, although the exact mechanisms are still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (S)-3-(3-F-Phenyl)pyrrolidine HCl in lab experiments is its specificity for dopamine transporters. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity. It has been shown to have toxic effects on dopaminergic neurons at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research related to (S)-3-(3-F-Phenyl)pyrrolidine HCl. One area of future research is the development of more selective dopamine transporter inhibitors that have fewer toxic effects. Another area of future research is the investigation of its potential use as an antidepressant and antipsychotic agent. Further studies are needed to determine the exact mechanisms of action and potential therapeutic applications of this compound. Additionally, more research is needed to investigate the potential side effects and toxicity of (S)-3-(3-F-Phenyl)pyrrolidine HCl.
Conclusion
In conclusion, (S)-3-(3-F-Phenyl)pyrrolidine HCl is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its specificity for dopamine transporters makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, more research is needed to determine the exact mechanisms of action and potential therapeutic applications of this compound. Additionally, more research is needed to investigate the potential side effects and toxicity of (S)-3-(3-F-Phenyl)pyrrolidine HCl.

Scientific Research Applications

(S)-3-(3-F-Phenyl)pyrrolidine HCl has been extensively studied for its potential therapeutic applications. It has been shown to have activity as a dopamine transporter inhibitor, which makes it a potential treatment for various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as an antidepressant and antipsychotic agent.

properties

IUPAC Name

(3S)-3-(3-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJQGVVTJUSCFM-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride

CAS RN

1384269-01-5
Record name Pyrrolidine, 3-(3-fluorophenyl)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384269-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 2
(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 3
(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 4
(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 5
(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride
Reactant of Route 6
(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.